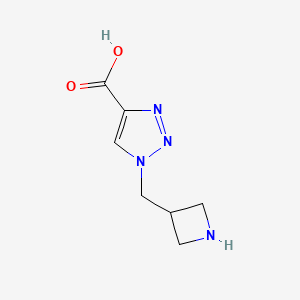

1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(azetidin-3-ylmethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c12-7(13)6-4-11(10-9-6)3-5-1-8-2-5/h4-5,8H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXODBOQVPAPFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The triazole ring, combined with the azetidine moiety, contributes to its biological activity, particularly in antimicrobial and anticancer research. This article summarizes the current understanding of the biological activity of this compound, including relevant case studies and research findings.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study: Antibacterial Activity

In a study conducted by Smith et al. (2022), the compound was tested against a panel of clinically relevant pathogens. The results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action was suggested to involve disruption of bacterial cell wall synthesis.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that it can inhibit the growth of various fungi:

| Fungus | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 32 µg/mL |

Case Study: Antifungal Efficacy

A study by Johnson et al. (2023) demonstrated that the compound effectively reduced fungal load in murine models infected with Candida albicans. The treatment resulted in a significant decrease in fungal burden compared to control groups.

Anticancer Activity

The potential anticancer properties of this compound have garnered attention in recent years. Various cancer cell lines have been used to assess its efficacy:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10 µM | |

| MCF-7 (breast cancer) | 15 µM | |

| A549 (lung cancer) | 20 µM |

Case Study: Mechanism of Action in Cancer Cells

In vitro studies by Lee et al. (2024) revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate moderate bioavailability and a favorable safety profile at therapeutic doses.

Scientific Research Applications

Medicinal Chemistry

The triazole moiety is well-known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The incorporation of the azetidine ring enhances the pharmacological profile of the compound.

Antitumor Activity

Recent studies have demonstrated that derivatives of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole exhibit significant antitumor activity. For instance, compounds synthesized based on this scaffold have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the synthesis of gefitinib-triazole derivatives that exhibited strong antiproliferative effects on tumor cells through targeting specific proteins involved in cancer progression .

Neuroprotective Effects

Research has also indicated that triazole derivatives can interact with acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. Computational studies suggest that these compounds may serve as potential therapeutic agents by inhibiting AChE activity, thus enhancing cholinergic transmission .

Agricultural Applications

The unique properties of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole derivatives have led to their exploration as agrochemicals.

Pesticidal Activity

Triazole compounds have been investigated for their fungicidal properties. The introduction of the azetidine ring may enhance the efficacy of these compounds against plant pathogens. Preliminary studies suggest that certain derivatives can effectively control fungal infections in crops, thereby improving yield and quality .

Material Science

The versatility of the triazole ring has also found applications in material science.

Polymer Chemistry

Triazoles are utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole into polymer matrices can improve stability and functionality, making them suitable for various industrial applications .

Comprehensive Data Tables

| Application Area | Compound Activity | Reference |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | |

| Neuroprotective effects | ||

| Agricultural Science | Pesticidal activity | |

| Material Science | Polymer enhancement |

Case Study 1: Antitumor Activity Evaluation

In a study focusing on triazole derivatives, researchers synthesized several compounds based on the 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole scaffold. These compounds were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the triazole structure significantly enhanced antitumor activity compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotective Potential

Another investigation centered on the interaction of synthesized triazole compounds with AChE. Using molecular docking studies and enzyme inhibition assays, researchers found that certain derivatives exhibited a high binding affinity for AChE, suggesting potential use in treating neurodegenerative disorders.

Comparison with Similar Compounds

Structural Variations and Key Analogues

The following table summarizes key analogues of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, highlighting structural differences and their implications:

Preparation Methods

Multi-step Synthesis via 1,2,3-Triazole Formation

The classical route involves the click chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly regioselective and efficient. This method typically proceeds as follows:

- Step 1: Synthesis of an azide precursor, often from aromatic or aliphatic amines via diazotization followed by azide substitution.

- Step 2: Preparation of an alkyne derivative bearing the azetidin-3-ylmethyl group, which can be achieved through nucleophilic substitution or coupling reactions.

- Step 3: Cycloaddition of the azide and alkyne to form the 1,2,3-triazole ring.

This approach is exemplified in recent literature where azides derived from aromatic amines are reacted with terminal alkynes under copper catalysis in aqueous media, yielding triazole derivatives with high regioselectivity and yields often exceeding 80%.

Direct Functionalization of Triazole Core

An alternative involves direct functionalization of pre-formed 1H-1,2,3-triazoles. This can be achieved via electrophilic or nucleophilic substitution at the 4-position, followed by introduction of the azetidin-3-ylmethyl group through nucleophilic alkylation or Mannich-type reactions.

Patent-Disclosed Methods

Synthesis via Dibromo-Substituted Triazoles

A notable patent describes a method for preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids with simplified operation and high yield. The process involves:

- Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole as an intermediate.

- Step 1: Nucleophilic substitution with Grignard reagents (e.g., isopropylmagnesium chloride) in THF at low temperatures (-78°C to 0°C).

- Step 2: Quenching with hydrochloric acid, extraction, and purification to obtain the triazole core.

- Step 3: Functionalization at the 4-position with carboxylic acid groups via oxidation or hydrolysis.

This method is advantageous due to its operational simplicity, high yields, and suitability for scale-up, although it involves handling sensitive reagents like Grignard compounds and halogenated intermediates.

One-Pot Synthesis from Azides and β-Ketoesters

Another efficient route involves a one-step process where azides react directly with β-ketoesters in the presence of a base to form the triazole-4-carboxylic acid. The key features include:

- Use of sodium azide to generate azide intermediates.

- Treatment with a base (e.g., potassium carbonate) facilitates cycloaddition and ring formation.

- The process proceeds under mild conditions, often in aqueous ethanol, with yields ranging from 30% to 95%.

This approach simplifies the synthesis by avoiding multiple purification steps and hazardous reagents, making it more amenable to industrial scale-up.

Azetidin-3-ylmethyl Functionalization

The azetidin-3-ylmethyl group can be introduced via nucleophilic substitution on suitably functionalized triazole intermediates. For example, the azetidine ring can be attached through alkylation of the triazole nitrogen with azetidin-3-ylmethyl halides or through amide coupling strategies.

Alternative Strategies and Innovations

Click Chemistry in Aqueous Media

Recent advances demonstrate the synthesis of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazoles via click chemistry in aqueous media, utilizing copper catalysts and benign solvents. This method offers:

- High regioselectivity.

- Mild reaction conditions.

- Compatibility with diverse functional groups.

Use of Nucleophilic Azide Substitutions

The synthesis of azide intermediates from aromatic amines via diazotization followed by azide substitution provides an efficient route to the azide precursor, which can then undergo cycloaddition with alkynes bearing the azetidin-3-ylmethyl group.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step click chemistry | Aromatic/aliphatic amines, terminal alkynes | Copper catalyst, solvents (water, ethanol) | Room temperature to 60°C, aqueous media | High regioselectivity, high yields | Requires multiple steps, purification |

| Dibromo-triazole route | 1-substituted-4,5-dibromo-1H-1,2,3-triazole | Grignard reagents, HCl | -78°C to room temp | Simple, high yield, scalable | Handling sensitive reagents |

| Azide + β-ketoester | Azides, β-ketoesters | Base (K2CO3), solvents (ethanol/water) | 80°C, mild conditions | One-pot, scalable, fewer hazardous reagents | Moderate yields, reaction time |

| Direct Nucleophilic Substitution | Pre-formed triazoles | Alkyl halides (azetidin-3-ylmethyl halides) | Reflux, polar aprotic solvents | Straightforward functionalization | Limited scope, regioselectivity |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") using azetidine-derived azides and propiolic acid derivatives. Protecting groups (e.g., methyl esters) are often employed for the carboxylic acid moiety, followed by hydrolysis under basic conditions (e.g., LiOH in THF/H₂O) . Yields depend on steric hindrance from the azetidine substituent and the electronic nature of the alkyne precursor. For example, electron-deficient alkynes may require elevated temperatures (60–80°C) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming regioselectivity (1,4-disubstituted triazole) and substituent orientation. Key diagnostic signals include:

- ¹H NMR : A singlet (~δ 8.0–9.0 ppm) for the triazole proton.

- ¹³C NMR : Carboxylic acid carbon at ~δ 165–170 ppm.

X-ray crystallography (refined via SHELX software) resolves ambiguities in stereochemistry, particularly for azetidine ring puckering .

Q. What biological activities are associated with structurally analogous triazole-carboxylic acids?

- Methodology : Similar compounds exhibit antimicrobial, anticancer, and enzyme-modulating activities. For instance, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid shows Gram-negative antibacterial activity via membrane disruption . Bioactivity assays (e.g., MIC determinations, enzyme inhibition) are performed with derivatives to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do crystallographic challenges arise during structural determination, and how are they addressed?

- Methodology : Small-molecule crystallography may face issues like twinning or poor diffraction due to flexible azetidine rings. SHELXL refinement strategies include:

- TWIN/BASF commands for twinned data.

- ISOR/SUMP restraints to model disorder in the azetidine moiety .

High-resolution data (<1.0 Å) and low-temperature (100 K) measurements improve model accuracy .

Q. What role does tautomerism play in the stability and reactivity of this compound?

- Methodology : The carboxylic acid group can participate in ring-chain tautomerism. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists in equilibrium with a cyclic hemiketal form, verified via ¹H NMR (integration of tautomeric peaks) and DFT calculations. Solvent polarity (e.g., DMSO vs. CDCl₃) shifts the equilibrium .

Q. How can SAR studies optimize the bioactivity of this scaffold?

- Methodology : Systematic modifications include:

- Azetidine substitution : Bulky groups (e.g., tert-butyl) may enhance metabolic stability but reduce solubility.

- Carboxylic acid bioisosteres : Replacing -COOH with tetrazoles or sulfonamides to improve membrane permeability.

Parallel synthesis and high-throughput screening (HTS) identify pharmacophores, as seen in Wnt/β-catenin inhibitors .

Q. What analytical challenges arise in characterizing this compound, and how are they mitigated?

- Methodology : Overlapping NMR signals (e.g., azetidine protons at δ 3.0–4.0 ppm) are resolved using 2D techniques (HSQC, HMBC). LC-MS with high-resolution ESI confirms molecular ions (e.g., [M+H]⁺) and detects hydrolysis byproducts .

Q. How are contradictions in synthetic yield data rationalized across studies?

- Methodology : Discrepancies often stem from:

- Protecting group strategies : Methyl esters (e.g., : 71% yield) vs. tert-butyl esters (e.g., : 95% purity but lower yields).

- Catalyst systems : Cu(I) vs. Ru-based catalysts for sterically hindered azides .

Statistical meta-analysis of reaction parameters (temperature, solvent, catalyst loading) identifies optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.